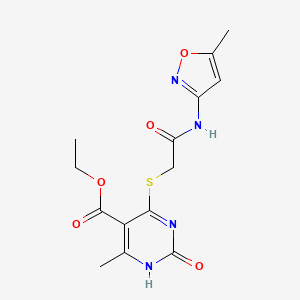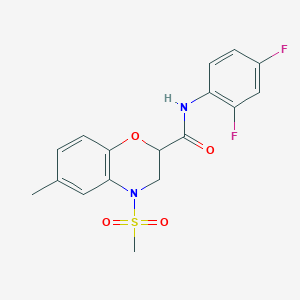![molecular formula C21H18FN5O2S B11248218 N-(3-fluorophenyl)-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11248218.png)
N-(3-fluorophenyl)-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-fluorophenyl)-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide, often referred to as “Compound X” , is a synthetic organic molecule with diverse applications. Let’s explore its properties and uses.
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for Compound X, but one common method involves the following steps:
Synthesis of 1,2,4-triazole ring: The 1,2,4-triazole ring is formed through cyclization of appropriate precursors.
Introduction of the pyrrole moiety: Pyrrole is introduced via a condensation reaction with an appropriate amine.
Sulfanylation: The sulfanyl group is added using a suitable reagent.
Fluorination: The fluorine atom is incorporated using a fluorinating agent.
Industrial Production:: Industrial-scale production typically involves optimized versions of the above steps, ensuring high yield and purity.
Chemical Reactions Analysis
Compound X undergoes various reactions:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction leads to the corresponding amine derivative.
Substitution: Halogenation or other substitutions occur at the phenyl or triazole positions.
Common reagents include:
Oxidation: Peroxides, mCPBA (meta-chloroperoxybenzoic acid).
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution: Halogens (e.g., Cl₂, Br₂), alkylating agents.
Major products:
- Oxidation: Sulfoxides or sulfones.
- Reduction: Amines.
- Substitution: Various halogenated derivatives.
Scientific Research Applications
Compound X finds applications in:
Medicine: Investigated as a potential drug candidate due to its unique structure and biological activity.
Chemical Biology: Used as a probe to study specific biological pathways.
Industry: Employed in the synthesis of other compounds.
Mechanism of Action
The exact mechanism of action remains an active area of research. it likely interacts with specific molecular targets, modulating cellular processes.
Comparison with Similar Compounds
Compound X stands out due to its specific combination of functional groups. Similar compounds include:
Compound Y: Lacks the fluorine substitution.
Compound Z: Contains a different heterocyclic ring.
Properties
Molecular Formula |
C21H18FN5O2S |
|---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
N-(3-fluorophenyl)-2-[[5-(2-methoxyphenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C21H18FN5O2S/c1-29-18-10-3-2-9-17(18)20-24-25-21(27(20)26-11-4-5-12-26)30-14-19(28)23-16-8-6-7-15(22)13-16/h2-13H,14H2,1H3,(H,23,28) |
InChI Key |
MSRRCOUTYXMKCR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(N2N3C=CC=C3)SCC(=O)NC4=CC(=CC=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-((1,3-Dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetonitrile](/img/structure/B11248135.png)
![3-{4-[4-Methyl-6-(phenylamino)pyrimidin-2-YL]piperazine-1-carbonyl}-2H-chromen-2-one](/img/structure/B11248140.png)


![N-(3,4-difluorophenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B11248152.png)
![Methyl 2-[({1-[(4-fluorobenzyl)sulfonyl]piperidin-3-yl}carbonyl)amino]benzoate](/img/structure/B11248157.png)
![N-(4-fluorophenyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B11248161.png)
![N-benzyl-2-[1-(2-methylphenyl)-1H-tetrazol-5-yl]butan-2-amine](/img/structure/B11248169.png)

![2-({6-[2-(acetylamino)-3-methylphenyl]-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B11248187.png)
![4-{2-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]butan-2-yl}morpholine](/img/structure/B11248190.png)
![N-(2-Chlorophenyl)-2-{[4-methyl-6-(morpholine-4-sulfonyl)quinolin-2-YL]sulfanyl}acetamide](/img/structure/B11248193.png)
![N-(3,5-dimethylphenyl)-3-[3-({[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B11248204.png)
![2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluoro-5-methylphenyl)acetamide](/img/structure/B11248205.png)
